1-nitrooxybutan-2-yl Nitrate
Description
1-Nitrooxybutan-2-yl nitrate is a nitrooxy-containing organic compound characterized by the presence of two nitrate ester functional groups. The compound’s nitrooxy groups likely confer reactivity and stability profiles comparable to other nitrate esters, which are known for their roles in controlled-release energy systems or medicinal formulations .
Properties
CAS No. |
20820-41-1 |
|---|---|
Molecular Formula |
C4H8N2O6 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
1-nitrooxybutan-2-yl nitrate |
InChI |
InChI=1S/C4H8N2O6/c1-2-4(12-6(9)10)3-11-5(7)8/h4H,2-3H2,1H3 |
InChI Key |
CTISQZXTUUHJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-nitrooxybutan-2-yl nitrate can be synthesized through the nitration of 1,2-butanediol. The nitration process typically involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitrate ester without over-nitration or decomposition of the starting material .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous nitration processes. These processes utilize advanced nitration reactors and automated systems to ensure consistent product quality and yield. The use of mixed nitric acid and other nitrating agents, such as acetic anhydride or magnesium nitrate, can enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1-nitrooxybutan-2-yl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrate ester into alcohols or amines.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Nitro compounds.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the nitrate ester.
Scientific Research Applications
1-nitrooxybutan-2-yl nitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-nitrooxybutan-2-yl nitrate involves the release of nitric oxide (NO) upon biotransformation. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle cells, leading to increased blood flow and reduced blood pressure. The compound acts as a prodrug, undergoing enzymatic conversion to release NO, which then activates guanylate cyclase in the target cells. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other physiological effects .
Comparison with Similar Compounds
Ammonium Nitrate
- Structure: Ionic compound (NH₄⁺NO₃⁻) vs. covalent nitrate esters in 1-nitrooxybutan-2-yl nitrate.
- Applications : Primarily used in fertilizers and explosives. Phase transitions (e.g., orthorhombic to cubic at 32°C) affect stability and storage .

- Reactivity : Hygroscopic and prone to detonation under high temperatures or confinement, unlike nitrooxy derivatives, which may decompose more predictably .
Lead Nitrate
- Structure: Inorganic salt (Pb(NO₃)₂) with ionic bonding.
- Properties : High solubility in water (52 g/100 mL at 20°C) and oxidative properties, making it useful in industrial oxidizers. Contrasts with organic nitrates, which are typically less water-soluble but more lipid-soluble (e.g., pharmaceutical nitrates) .

Urea Nitrate
- Structure: Salt of urea and nitric acid (CH₅N₂O⁺·NO₃⁻).
- Applications: Explosive precursor. Detection via reaction with p-dimethylaminocinnamaldehyde (P-DMAC) yields a red compound, a unique trait absent in this compound .
- Stability : Decomposes into urea and nitric acid under moisture, whereas nitrooxy esters may hydrolyze to alcohols and nitric acid .
Econazole Nitrate and Isoconazole Nitrate
- Structure : Imidazole derivatives with nitrate counterions ().
- Applications : Antifungal agents. Nitrate enhances bioavailability and solubility. Unlike this compound, these are ionic salts rather than esters .
Stability and Decomposition Pathways
*Inferred from structural analogs.
Environmental and Industrial Impact
- Nitrate Removal Efficiency: Nano-zero-valent iron (NZVI) systems show temperature-dependent nitrate reduction, with 37°C achieving 85% nitrate removal in 6 hours (). Organic nitrates like this compound may require specialized biodegradation pathways due to ester linkages .
- Soil Nitrate Dynamics : Biochar amendments reduce soil nitrate by 20–40% via adsorption (), suggesting organic nitrates could persist longer in unamended soils.

- Aquatic Systems : Nitrate levels in the Mahakam River averaged 2.1–3.8 mg/L (), highlighting risks of eutrophication from nitrate accumulation—a concern for industrial discharge of nitrooxy compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



